molecular formula C7H3ClIN B029706 2-Chloro-6-iodobenzonitrile CAS No. 89642-53-5

2-Chloro-6-iodobenzonitrile

Cat. No. B029706
CAS RN: 89642-53-5
M. Wt: 263.46 g/mol
InChI Key: MSYWVDNGKVMKIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-6-iodobenzonitrile and related compounds involves palladium-catalyzed annulation processes. For instance, derivatives of 2-iodobenzonitrile have been synthesized through palladium(0)-catalyzed annulation onto diarylacetylenes or bicyclic alkenes, yielding compounds like 2,3-diarylindenones and polycyclic aromatic ketones with good to excellent yields. This reaction demonstrates the addition of an organopalladium moiety to the carbon-nitrogen triple bond of a nitrile, showcasing the versatility of 2-iodobenzonitrile derivatives in organic synthesis (Pletnev, Tian, & Larock, 2002).

Molecular Structure Analysis

Studies on the effect of pressure on halogen bonding in 4-Iodobenzonitrile have revealed insights into the structural robustness and adaptability of such compounds under varying conditions. The crystal structure analysis under pressure shows the robust nature of the halogen bond, which shortens significantly under high pressure, indicating a potential for structural manipulation in benzonitriles for material science applications (Giordano et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of benzonitriles, including 2-Chloro-6-iodobenzonitrile, is highlighted in carbopalladation reactions and nitrosation processes. These reactions facilitate the synthesis of various functionalized compounds, such as 2-aminobenzonitriles, through regiospecific ortho-C-H-amination and ipso-cyanation, demonstrating the compound's utility in synthesizing biologically active molecules (Majhi & Ranu, 2016).

Physical Properties Analysis

The vibrational analysis of related compounds, such as 4-chloro-3-nitrobenzonitrile, using quantum chemical calculations provides insight into the physical properties of benzonitriles. Studies involving experimental and theoretical harmonic and anharmonic vibrational frequencies offer detailed information on the molecular structure, which is crucial for understanding the physical behavior of 2-Chloro-6-iodobenzonitrile (Sert, Çırak, & Ucun, 2013).

Chemical Properties Analysis

The study of bending properties in halobenzonitrile crystals, including those substituted with chlorine and bromine, reveals significant insights into the chemical properties of 2-Chloro-6-iodobenzonitrile. The analysis demonstrates the influence of halogen bonding on the mechanical flexibility of the crystals, highlighting the importance of molecular interactions in determining the chemical properties of such compounds (Veluthaparambath et al., 2022).

Scientific Research Applications

  • Specific Scientific Field: Environmental Science
  • Summary of the Application: 2-Chloro-6-iodobenzonitrile has been used in the study of photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol (CDNR) in industrial salty wastewater . CDNR is detrimental to the environment and human health due to its high toxicity and poor biodegradability .
  • Methods of Application or Experimental Procedures: The experiment involved the use of borosilicate glass supported TiO2 prepared by a novel sol-gel route via a dip-coating method . The effects of reaction time, pH value, TiO2 dosage, CDNR concentration, and Cl− on the degradation efficiency of CDNR were investigated .
  • Results or Outcomes: At pH 2, reaction time 3.5h, CDNR concentration 10mg/L, NaCl concentration 5.85% (w/w) and TiO2 dosage 1.0g/L, 97.7% of CDNR was degraded in the presence of Cl− . This corresponded to a rate constant of 1.05 h−1, illustrating the feasibility of the photocatalytic degradation process .

Safety And Hazards

2-Chloro-6-iodobenzonitrile is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fumes/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-6-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYWVDNGKVMKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347458
Record name 2-Chloro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-iodobenzonitrile

CAS RN

89642-53-5
Record name 2-Chloro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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